molecular formula C11H5ClFN3OS2 B13116341 3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B13116341
M. Wt: 313.8 g/mol
InChI Key: PIFYEIQWZRETBA-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide features a benzothiophene core substituted with chlorine (C3) and fluorine (C4), coupled to a 1,3,4-thiadiazol-2-yl group via a carboxamide linkage. The 1,3,4-thiadiazole moiety is widely studied for its role in enhancing antitumor, antimicrobial, and anticonvulsant activities due to its electron-deficient nature and ability to engage in hydrogen bonding . The chloro and fluoro substituents likely influence electronic properties and binding affinity, as halogens are known to modulate lipophilicity and target interactions in drug design.

Properties

Molecular Formula

C11H5ClFN3OS2

Molecular Weight

313.8 g/mol

IUPAC Name

3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C11H5ClFN3OS2/c12-8-7-5(13)2-1-3-6(7)19-9(8)10(17)15-11-16-14-4-18-11/h1-4H,(H,15,16,17)

InChI Key

PIFYEIQWZRETBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=NN=CS3)F

Origin of Product

United States

Biological Activity

3-Chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of 3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step reactions starting from readily available thiadiazole derivatives. The process includes:

  • Formation of Thiadiazole : The initial step involves the reaction of hydrazine with carbon disulfide and an appropriate halogenated compound to form the thiadiazole ring.
  • Benzothiophene Derivative : The benzothiophene moiety is introduced via electrophilic aromatic substitution.
  • Carboxamide Formation : Finally, amidation occurs to attach the carboxamide group to the benzothiophene structure.

Anticancer Activity

Research has indicated that compounds containing thiadiazole structures exhibit significant anticancer properties. For example, a study evaluated the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines, including PC3 (prostate cancer) and HT29 (colorectal cancer) cells. Results demonstrated that compounds similar to 3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide showed promising cytotoxicity comparable to doxorubicin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth through interference with specific metabolic pathways .

Table 1: Summary of Antimicrobial Activities

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa20 μg/mL

The biological activity of 3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression .
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

A notable case study involved a series of thiadiazole derivatives where compounds structurally similar to 3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide were tested against various cancer cell lines. The results indicated that modifications in the thiadiazole structure significantly affected their anticancer potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against resistant cancer strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. Notably, compounds containing the thiadiazole ring have demonstrated higher antibacterial activity compared to standard drugs like streptomycin and fluconazole.

Key Findings:

  • Gram-positive Bacteria: Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative Bacteria: Showed activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Strains: Exhibited antifungal properties against Candida albicans and Aspergillus niger .

Anticancer Properties

The compound has also been investigated for its cytostatic properties. Some studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of the benzothiophene and thiadiazole rings contribute to its potential as a lead compound in cancer therapy .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Its efficacy as an insecticide or fungicide can be attributed to the presence of halogen substituents which enhance biological activity.

Case Studies:

  • A study demonstrated that similar thiadiazole derivatives could effectively control plant pathogens, suggesting that 3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide could be developed into a novel agricultural pesticide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

A closely related analog, 3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide (C₁₃H₉ClFN₃OS₃, MW 373.88), differs by the presence of a 5-ethylsulfanyl group on the thiadiazole ring . This substitution increases molecular weight and lipophilicity compared to the unsubstituted thiadiazole in the target compound. Evidence from other thiadiazole derivatives (e.g., anticonvulsant agents in ) suggests that bulky substituents like benzyl thiol or methoxybenzyl groups at the 5-position significantly enhance potency. For instance, compounds with 2,4-dichlorobenzylthio substituents achieved ED₅₀ values of 0.65 μmol/kg in seizure models, outperforming standards . This implies that the target compound’s lack of substitution at the thiadiazole 5-position may reduce activity in certain contexts but improve metabolic stability.

Heterocycle Variations: Thiadiazole vs. Thiazole

The compound N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (C₁₇H₁₃ClFN₃O₂S₂, MW 409.9) replaces the thiadiazole with a thiazole ring and introduces a thiophene-carboxamide group . Thiazoles, being less electron-deficient than thiadiazoles, may alter binding interactions with targets such as kinases or enzymes. The higher molecular weight (409.9 vs. 373.88 in the ethylsulfanyl analog) could reduce bioavailability, but the extended alkyl chain (3-oxopropyl) might improve membrane permeability.

Halogen Substituent Effects

The chloro and fluoro substituents on the benzothiophene core are critical for electronic modulation. In , fluorinated phenyl urea derivatives demonstrated enhanced anticonvulsant activity (ED₅₀ = 0.65 μmol/kg), highlighting fluorine’s role in improving potency through electronegativity and metabolic resistance . The target compound’s 3-chloro-4-fluoro pattern may similarly optimize interactions with hydrophobic pockets in biological targets.

Data Tables Summarizing Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if available) Reference
3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide (Target) Not provided Inferred ~336.7 Unsubstituted thiadiazole; Cl/F on benzothiophene N/A N/A
3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide C₁₃H₉ClFN₃OS₃ 373.88 5-ethylsulfanyl on thiadiazole Supplier data only (no activity reported)
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea C₁₆H₁₁Cl₂FN₄OS₂ 437.3 2,4-dichlorobenzylthio on thiadiazole ED₅₀ = 0.65 μmol/kg (MES test)
N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide C₁₇H₁₃ClFN₃O₂S₂ 409.9 Thiazole core; thiophene-carboxamide N/A

Research Findings and Implications

  • Thiadiazole Substitutions : The 5-position of the thiadiazole ring is a critical site for modulating activity. Bulky or electron-rich groups (e.g., ethylsulfanyl, benzylthio) enhance potency but may affect solubility .
  • Halogen Effects : The 3-chloro-4-fluoro pattern on benzothiophene optimizes electronic and steric properties, a strategy validated in anticonvulsant and anticancer drug design .

Q & A

Q. Advanced

  • In vitro assays :
    • Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC50 determination) .
    • Enzyme inhibition : Carbonic anhydrase isoforms (I, II, VII, XII) tested via stopped-flow CO2 hydration .
    • Antimicrobial activity : Broth microdilution for MIC values against bacterial/fungal strains .
  • Receptor binding : Radioligand displacement assays (e.g., NMDA receptor antagonism) .

How do structural modifications influence the compound's pharmacological properties?

Q. Advanced

  • Thiadiazole substituents : Electron-withdrawing groups (e.g., Cl, CF3) enhance metabolic stability but may reduce solubility .
  • Benzothiophene modifications : Fluorine at C4 increases lipophilicity and bioavailability, while chloro at C3 enhances target binding affinity .
  • Carboxamide linker : Replacing the thiadiazole with isoxazole reduces NMDA receptor affinity but improves selectivity for carbonic anhydrases .

How can researchers address contradictions in reported synthetic yields or biological data?

Q. Advanced

  • Yield discrepancies : Attribute to solvent purity (e.g., anhydrous acetonitrile vs. technical grade) or reaction scale (microwave vs. conventional heating) .
  • Biological variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., serum-free conditions) .
  • Statistical validation : Use triplicate experiments with ANOVA to assess significance of potency differences .

What strategies are used to evaluate the ADMET properties of such thiadiazole-containing compounds?

Q. Advanced

  • In silico tools : SwissADME predicts logP (2.5–3.5) and CNS permeability .
  • Metabolic stability : Microsomal assays (human/rat liver) quantify CYP450-mediated degradation .
  • Toxicity profiling : Ames test for mutagenicity and hERG binding assays for cardiotoxicity risk .

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